molecular formula C23H28N2O5 B2623871 ethyl 1-(4-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)benzoyl)piperidine-4-carboxylate CAS No. 886137-48-0

ethyl 1-(4-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)benzoyl)piperidine-4-carboxylate

Cat. No.: B2623871
CAS No.: 886137-48-0
M. Wt: 412.486
InChI Key: YRUNEPLKGOPLMB-UHFFFAOYSA-N
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Description

Ethyl 1-(4-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)benzoyl)piperidine-4-carboxylate is an organic compound known for its diverse applications in scientific research. This compound combines various functional groups, contributing to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 1-(4-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)benzoyl)piperidine-4-carboxylate can be synthesized through multi-step organic synthesis, involving the following:

  • Preparation of the 1,3-dioxohexahydro-1H-isoindole intermediate via the cyclization of a suitable precursor.

  • Coupling this intermediate with a benzoyl chloride derivative to form a key intermediate.

  • Reacting the key intermediate with ethyl piperidine-4-carboxylate under suitable conditions to obtain the final compound.

Industrial Production Methods

For large-scale production, optimized methods utilizing continuous flow reactors and catalysts can enhance yield and efficiency. This includes monitoring reaction conditions such as temperature, pressure, and reaction time to maximize the output.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)benzoyl)piperidine-4-carboxylate undergoes several types of reactions:

  • Oxidation: : Converts the compound into more oxidized products using oxidizing agents.

  • Reduction: : Reduces specific functional groups within the compound to form various reduced derivatives.

  • Substitution: : Functional groups in the compound can be replaced with other groups via nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Utilizes reagents such as potassium permanganate or chromium trioxide in acidic or neutral media.

  • Reduction: : Commonly employs reagents like lithium aluminum hydride or hydrogen gas with palladium catalysts.

  • Substitution: : Requires bases or acids to facilitate nucleophilic or electrophilic substitution.

Major Products

  • Oxidation: : Forms oxidized derivatives like carboxylic acids or ketones.

  • Reduction: : Produces alcohols, amines, or hydrocarbons.

  • Substitution: : Generates substituted derivatives with different functional groups.

Scientific Research Applications

Ethyl 1-(4-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)benzoyl)piperidine-4-carboxylate is extensively used in:

  • Chemistry: : As an intermediate for synthesizing complex organic molecules.

  • Biology: : In the study of enzyme interactions and protein-ligand binding assays.

  • Medicine: : For developing pharmaceutical compounds with potential therapeutic effects.

  • Industry: : In the formulation of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors:

  • Enzyme Inhibition: : Binds to active sites, blocking substrate access and inhibiting enzymatic activity.

  • Receptor Modulation: : Interacts with receptor proteins, altering cellular signaling pathways.

Comparison with Similar Compounds

Compared to other piperidine derivatives, ethyl 1-(4-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)benzoyl)piperidine-4-carboxylate stands out due to its specific combination of functional groups, enhancing its chemical reactivity and biological activity.

Similar Compounds

  • Piperidine Derivatives: : Differ in substituent groups and positions, leading to varied biological effects.

  • Isoindole Compounds: : Contain different functional groups attached to the isoindole ring, affecting their chemical properties.

Properties

IUPAC Name

ethyl 1-[4-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)benzoyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O5/c1-2-30-23(29)16-11-13-24(14-12-16)20(26)15-7-9-17(10-8-15)25-21(27)18-5-3-4-6-19(18)22(25)28/h7-10,16,18-19H,2-6,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRUNEPLKGOPLMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)C2=CC=C(C=C2)N3C(=O)C4CCCCC4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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